2-(2,6-Difluoro-3-methylphenyl)pyrrolidine;hydrochloride
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Overview
Description
2-(2,6-Difluoro-3-methylphenyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C11H14ClF2N and a molecular weight of 233.7 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it a valuable building block in chemical research .
Preparation Methods
The synthesis of 2-(2,6-Difluoro-3-methylphenyl)pyrrolidine;hydrochloride typically involves the reaction of 2,6-difluoro-3-methylphenyl with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2,6-Difluoro-3-methylphenyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2,6-Difluoro-3-methylphenyl)pyrrolidine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-3-methylphenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the aromatic ring enhances its electron-withdrawing properties, affecting the compound’s reactivity and interaction with biological molecules . The pyrrolidine ring contributes to the compound’s overall stability and ability to interact with various receptors and enzymes .
Comparison with Similar Compounds
2-(2,6-Difluoro-3-methylphenyl)pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
2-(2,6-Difluoro-3-methylphenyl)pyrrolidine: This compound lacks the hydrochloride salt form, which may affect its solubility and reactivity.
2,6-Difluoro-3-methylphenol: This compound has a hydroxyl group instead of a pyrrolidine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of fluorinated aromatic ring and pyrrolidine structure, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
2-(2,6-difluoro-3-methylphenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c1-7-4-5-8(12)10(11(7)13)9-3-2-6-14-9;/h4-5,9,14H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZOVJCTAQNPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C2CCCN2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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